molecular formula C20H30ClNO5 B4002834 1-[2-(2-Tert-butyl-4-chlorophenoxy)ethyl]-4-methylpiperidine;oxalic acid

1-[2-(2-Tert-butyl-4-chlorophenoxy)ethyl]-4-methylpiperidine;oxalic acid

Cat. No.: B4002834
M. Wt: 399.9 g/mol
InChI Key: XQORCVZDNLQQQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(2-Tert-butyl-4-chlorophenoxy)ethyl]-4-methylpiperidine;oxalic acid is a useful research compound. Its molecular formula is C20H30ClNO5 and its molecular weight is 399.9 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]-4-methylpiperidine oxalate is 399.1812508 g/mol and the complexity rating of the compound is 378. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular and Conformational Studies

Studies on related compounds have shown significant interest in understanding the conformational preferences and structural dynamics of tert-butyl and chlorophenoxy derivatives in different chemical environments. For instance, X-ray crystallographic studies of derivatives of N-methoxy- and N-tert-butoxy-2,2,6,6-tetramethylpiperidine revealed insights into the conformational preferences of tert-butyl groups, highlighting the importance of these studies in comprehending the molecular basis of chemical interactions and stability (Anderson et al., 1993). Such foundational knowledge is crucial for the development of new compounds and understanding their potential applications in various scientific fields.

Synthesis and Catalytic Applications

The synthesis and catalytic applications of compounds related to 1-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]-4-methylpiperidine oxalate have been explored in various studies. For example, the synthesis of polyol chains using tert-butyl derivatives as intermediates demonstrates the role of these compounds in constructing complex molecular architectures with potential applications in pharmaceuticals and materials science (Rychnovsky et al., 1999). Moreover, the application of tert-butoxy radicals in the polymerization of alkyl methacrylates underlines the utility of tert-butyl-containing compounds in polymer science, offering pathways to new materials with tailored properties (Griffiths et al., 1982).

Environmental and Degradation Studies

Research into the degradation and environmental fate of tert-butyl and chlorophenoxy derivatives, such as methyl tert-butyl ether (MTBE), has provided valuable insights into the challenges and strategies for dealing with pollution from these compounds. Studies on the microbial degradation and environmental fate of MTBE highlight the complexity of biodegradation processes and the potential for bioremediation strategies to address contamination issues related to these substances (Fayolle et al., 2001).

Advanced Materials and Energy Applications

In the field of advanced materials and energy, the development of dye-sensitized solar cells (DSSCs) utilizing compounds similar to 1-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]-4-methylpiperidine oxalate demonstrates the potential of these chemicals in renewable energy technologies. The addition of diethyl oxalate as an efficient additive in DSSCs underscores the role of specific chemical modifications in enhancing the performance of energy conversion devices (Afrooz & Dehghani, 2015).

Properties

IUPAC Name

1-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]-4-methylpiperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28ClNO.C2H2O4/c1-14-7-9-20(10-8-14)11-12-21-17-6-5-15(19)13-16(17)18(2,3)4;3-1(4)2(5)6/h5-6,13-14H,7-12H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQORCVZDNLQQQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCOC2=C(C=C(C=C2)Cl)C(C)(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2-(2-Tert-butyl-4-chlorophenoxy)ethyl]-4-methylpiperidine;oxalic acid
Reactant of Route 2
1-[2-(2-Tert-butyl-4-chlorophenoxy)ethyl]-4-methylpiperidine;oxalic acid
Reactant of Route 3
1-[2-(2-Tert-butyl-4-chlorophenoxy)ethyl]-4-methylpiperidine;oxalic acid
Reactant of Route 4
1-[2-(2-Tert-butyl-4-chlorophenoxy)ethyl]-4-methylpiperidine;oxalic acid
Reactant of Route 5
Reactant of Route 5
1-[2-(2-Tert-butyl-4-chlorophenoxy)ethyl]-4-methylpiperidine;oxalic acid
Reactant of Route 6
Reactant of Route 6
1-[2-(2-Tert-butyl-4-chlorophenoxy)ethyl]-4-methylpiperidine;oxalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.